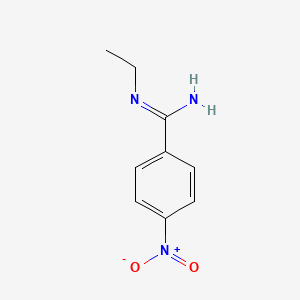
N-ethyl-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-éthyl-4-nitrobenzènecarboximidamide est un composé organique de formule moléculaire C9H11N3O2. Il se caractérise par la présence d'un groupe éthyle attaché à l'atome d'azote et d'un groupe nitro attaché au cycle benzénique. Ce composé est intéressant dans divers domaines de la chimie en raison de ses caractéristiques structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-éthyl-4-nitrobenzènecarboximidamide implique généralement la réaction du 4-nitrobenzènecarboximidamide avec l'éthylamine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective du produit souhaité. La réaction peut être représentée comme suit :
4-nitrobenzènecarboximidamide+éthylamine→N-éthyl-4-nitrobenzènecarboximidamide
La réaction est généralement conduite dans un solvant tel que l'éthanol ou le méthanol, et la température est maintenue entre 50-70°C pour faciliter la réaction.
Méthodes de production industrielle
À l'échelle industrielle, la production de N-éthyl-4-nitrobenzènecarboximidamide implique des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes supplémentaires telles que la purification par recristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-éthyl-4-nitrobenzènecarboximidamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des composés nitroso ou d'autres composés à un état d'oxydation supérieur.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe éthyle peut être substitué par d'autres groupes alkyles ou aryles par des réactions de substitution nucléophile.
Réactifs et conditions communes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactifs tels que les halogénoalcanes (R-X) et des bases comme l'hydroxyde de sodium (NaOH) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de N-éthyl-4-aminobenzènecarboximidamide.
Substitution : Formation de divers dérivés N-substitués selon le substituant utilisé.
Applications de recherche scientifique
Le N-éthyl-4-nitrobenzènecarboximidamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-éthyl-4-nitrobenzènecarboximidamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques. Le groupe éthyle améliore la lipophilie du composé, facilitant son interaction avec les membranes lipidiques et les cibles intracellulaires.
Applications De Recherche Scientifique
N-ethyl-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
N-éthyl-4-aminobenzènecarboximidamide : Structure similaire mais avec un groupe amino au lieu d'un groupe nitro.
N-méthyl-4-nitrobenzènecarboximidamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
4-nitrobenzènecarboximidamide : Manque le groupe éthyle, ce qui le rend moins lipohile.
Unicité
Le N-éthyl-4-nitrobenzènecarboximidamide est unique en raison de la présence à la fois du groupe éthyle et du groupe nitro, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe éthyle améliore sa lipophilie, tandis que le groupe nitro fournit un site pour diverses transformations chimiques, ce qui en fait un composé polyvalent en chimie synthétique et médicinale.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N'-ethyl-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C9H11N3O2/c1-2-11-9(10)7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11) |
Clé InChI |
CZTQQGGVPBZUND-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















